Methyl 4-({[3-methyl-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-YL]imino}methyl)benzoate
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Overview
Description
Methyl 4-({[3-methyl-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-YL]imino}methyl)benzoate is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring fused with a benzoate ester. The presence of both aromatic and heterocyclic components in its structure makes it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[3-methyl-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-YL]imino}methyl)benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-5-oxo-6-phenyl-1,2,4-triazine with methyl 4-formylbenzoate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-methyl-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-YL]imino}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic and heterocyclic rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-({[3-methyl-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-YL]imino}methyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 4-({[3-methyl-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-YL]imino}methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can modulate inflammatory pathways, making it a potential anti-inflammatory agent.
Comparison with Similar Compounds
Methyl 4-({[3-methyl-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-YL]imino}methyl)benzoate can be compared with other triazine derivatives such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but with different functional groups.
4-Methylphenyl benzoate: Shares the benzoate ester component but lacks the triazine ring.
4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one: Another triazine derivative with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16N4O3 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
methyl 4-[(E)-(3-methyl-5-oxo-6-phenyl-1,2,4-triazin-4-yl)iminomethyl]benzoate |
InChI |
InChI=1S/C19H16N4O3/c1-13-21-22-17(15-6-4-3-5-7-15)18(24)23(13)20-12-14-8-10-16(11-9-14)19(25)26-2/h3-12H,1-2H3/b20-12+ |
InChI Key |
XLHAALDGFWKHEN-UDWIEESQSA-N |
Isomeric SMILES |
CC1=NN=C(C(=O)N1/N=C/C2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN=C(C(=O)N1N=CC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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